Introduction: The Critical Role of Phosphorylation and the Advent of Synthetic Phosphopeptides
Introduction: The Critical Role of Phosphorylation and the Advent of Synthetic Phosphopeptides
An In-Depth Technical Guide to Fmoc-D-Thr(PO(OBzl)OH)-OH: Properties and Applications in Advanced Peptide Synthesis
Protein phosphorylation, a ubiquitous post-translational modification (PTM), acts as a molecular switch governing a vast array of cellular processes, from signal transduction to enzyme regulation.[1][2] The study of these intricate biological systems necessitates access to homogenous phosphopeptides of defined sequence and phosphorylation state. Chemical synthesis provides an indispensable tool for producing these critical research materials, enabling the elucidation of kinase activity, the development of specific antibodies, and the design of novel peptide-based therapeutics.[1][3]
Two primary strategies exist for the solid-phase peptide synthesis (SPPS) of phosphopeptides: post-synthetic ("global") phosphorylation and the "building block" approach.[1][4] While global phosphorylation has its place, the building block method, which utilizes pre-phosphorylated and protected amino acid derivatives, offers superior control over the precise location of the phosphate group and often circumvents side reactions.[1][4]
This guide focuses on a key reagent in this field: Fmoc-D-Thr(PO(OBzl)OH)-OH . The incorporation of D-amino acids, such as D-threonine, can confer peptides with enhanced stability against enzymatic degradation, leading to improved bioavailability and therapeutic potential.[5] We will explore the core chemical properties of this building block, provide field-proven protocols for its application, and explain the causality behind critical experimental choices to ensure successful synthesis of D-phosphothreonine-containing peptides.
Core Chemical Properties of Fmoc-D-Thr(PO(OBzl)OH)-OH
Fmoc-D-Thr(PO(OBzl)OH)-OH is a meticulously designed molecule for use in Fmoc-based solid-phase peptide synthesis (SPPS).[6] Its structure is optimized for stability during chain assembly and selective deprotection.
Molecular Structure and Functional Components
The molecule's efficacy stems from the strategic placement of three key protective groups on the D-threonine scaffold.
Caption: Functional components of Fmoc-D-Thr(PO(OBzl)OH)-OH.
-
D-Threonine Backbone: The chiral D-isomer provides resistance to peptidases.[5]
-
Fmoc (9-fluorenylmethoxycarbonyl) Group: This bulky, base-labile group protects the alpha-amino terminus. Its removal by a mild base like piperidine is orthogonal to the acid-labile side-chain protecting groups, which is the cornerstone of Fmoc SPPS.[2][5][7]
-
Monobenzyl (Bzl) Protected Phosphate Group: The side-chain hydroxyl of threonine is phosphorylated. One of the phosphate's acidic protons is protected by a benzyl group. This is a critical design choice. Fully protected phosphotriesters of serine and threonine are prone to β-elimination under the basic conditions of Fmoc removal.[8][9] The mono-benzyl protected phosphodiester significantly minimizes this side reaction while remaining stable to piperidine treatment.[1][6][10] The benzyl group is efficiently removed during the final acidolytic cleavage step.[7][9]
Physicochemical Data
The following table summarizes the key quantitative properties of this reagent.
| Property | Value |
| CAS Number | 937171-63-6[3][6][7][11] |
| Molecular Formula | C₂₆H₂₆NO₈P[3][6][11][12] |
| Molecular Weight | 511.46 g/mol [6][11] (or 511.5 g/mol [3][12]) |
| Appearance | White to off-white powder[3][13] |
| Storage Temperature | -20°C is recommended for long-term stability.[7] |
| Purity (Typical) | ≥95.0% (HPLC)[6] |
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-D-Thr(PO(OBzl)OH)-OH is an excellent building block for preparing D-phosphothreonine-containing peptides via Fmoc SPPS.[6] The following sections detail a validated workflow and provide expert rationale for each step.
SPPS Workflow Overview
The incorporation of Fmoc-D-Thr(PO(OBzl)OH)-OH follows the standard iterative cycle of Fmoc SPPS: deprotection, activation/coupling, and washing.
Caption: Iterative cycle for incorporating a phosphothreonine building block.
Experimental Protocol: Coupling
The partially protected phosphate group presents unique challenges during the activation and coupling steps. Experience has shown that uronium-based coupling reagents are particularly effective.[8][9][14]
Rationale for Reagent Choice: Standard carbodiimide (e.g., DIC) or phosphonium-based (e.g., PyBOP) activators can show lower coupling yields.[9] It is theorized that these reagents can react with the unprotected hydroxyl on the phosphodiester, reducing the amount of activator available for the essential carboxylic acid activation.[9] Uronium salts like HATU, HCTU, or TBTU, especially in the presence of excess base, provide superior and more reliable incorporation.[6][8][10][14]
Step-by-Step Coupling Protocol:
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]
-
Activation Mixture Preparation: In a separate vessel, pre-dissolve Fmoc-D-Thr(PO(OBzl)OH)-OH (3-5 equivalents relative to resin loading) and an equimolar amount of a uronium activator (e.g., HATU) in a minimal volume of DMF.
-
Activation and Coupling: Add a significant excess of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA) (6-10 equivalents), to the activation mixture.[1][14] Immediately add this solution to the deprotected resin.
-
Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.[1] For this sterically hindered and electronically unique amino acid, an extended coupling time is often recommended.[9]
-
Monitoring: Perform a qualitative test (e.g., Kaiser or TNBS test) to confirm the absence of free primary amines, indicating reaction completion.[1][14] If the test is positive, a second coupling may be necessary.
Experimental Protocol: Deprotection and Chain Extension
While the monobenzyl protection largely prevents β-elimination, the free hydroxyl on the phosphate can cause a different issue during Fmoc deprotection.
The Challenge of Salt Formation: The acidic phosphate can form an ion pair with the basic piperidine used for Fmoc removal.[8][14] When the next activated amino acid is introduced, some of it can be quenched by reacting with this resin-bound piperidinium salt.[14] This reduces the effective concentration of the activated amino acid, potentially leading to incomplete coupling. This problem is exacerbated in sequences with multiple phosphorylated residues.[14]
Step-by-Step Deprotection Protocol and Mitigation Strategies:
-
Standard Deprotection: Treat the resin with 20% piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh piperidine solution for 15 minutes.[1]
-
Thorough Washing: Wash the resin extensively with DMF to remove the cleaved Fmoc-piperidine adduct and excess piperidine.
-
Mitigating Salt Formation (Choose one):
-
Strategy A (Brute Force): For subsequent couplings, simply increase the equivalents of the Fmoc-amino acid, activator, and base to compensate for any reagent quenched by the piperidinium salt.[8] This is often sufficient for peptides with a single phosphorylation site.
-
Strategy B (Counter-ion Exchange): After the post-deprotection wash, perform an additional wash with a solution of DIEA in DMF. This exchanges the piperidine counter-ion for a tertiary amine, which will not react with the incoming activated amino acid.
-
Final Cleavage and Deprotection
The final step involves simultaneously cleaving the peptide from the solid support and removing the benzyl (Bzl) side-chain protecting group from the phosphate.
The Challenge of the Benzyl Cation: Acidolytic cleavage liberates a reactive benzyl cation. This electrophile can alkylate nucleophilic side chains, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), creating undesired byproducts.[9] Therefore, a "cocktail" of scavengers is essential.
Cleavage Protocol:
-
Resin Preparation: Wash the fully assembled, N-terminally deprotected peptide-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common and robust mixture is TFA/H₂O/Triisopropylsilane (TIS)/Thioanisole (90:5:2.5:2.5) .
-
TFA: The strong acid that performs the cleavage.
-
H₂O and TIS: Scavengers for t-butyl cations from other protecting groups (e.g., Pbf on Arginine, tBu on Aspartic Acid).
-
Thioanisole/Phenol/EDT: Potent scavengers specifically for the benzyl cation.[9]
-
-
Cleavage Reaction: Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.
-
Peptide Precipitation and Isolation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge, decant the ether, and repeat the ether wash several times to remove scavengers. Dry the crude peptide pellet.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Confirm the final product identity and purity by mass spectrometry and analytical HPLC.
Conclusion
Fmoc-D-Thr(PO(OBzl)OH)-OH is a highly valuable and effective building block for the synthesis of D-phosphothreonine-containing peptides. Its design ingeniously balances the need for N-terminal protection with side-chain stability, minimizing the risk of β-elimination during Fmoc deprotection. A thorough understanding of its chemical properties—particularly the behavior of the monobenzyl-protected phosphate group during coupling and deprotection cycles—is paramount for success. By employing uronium-based activators, extended coupling times, and appropriate strategies to mitigate piperidinium salt formation, researchers can reliably incorporate this residue. Furthermore, the use of a well-formulated scavenger cocktail during final cleavage is non-negotiable to preserve the integrity of the final peptide product. With these field-proven insights and protocols, scientists are well-equipped to leverage this reagent for advancing research in cellular signaling and drug discovery.
References
-
MySkinRecipes. Fmoc-D-Thr(PO(OBzl)OH)-OH. [Link]
-
Houben-Weyl. Synthesis of Phosphopeptides. In Methods of Organic Chemistry, Volume E 22a. Thieme, 2005. [Link]
-
Collins, J. M., & Jones, A. Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 2017. [Link]
-
Merck Millipore. Novabiochem® Phosphopeptide Synthesis. [Link]
-
Anaspec. Fmoc-D-Thr[PO(OBzl)-OH]-OH - 1 g. [Link]
-
Merck Millipore. Novabiochem® Letters Vol. 2.16. [Link]
-
White, P. Phosphopeptide synthesis. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press, 2000. [Link]
-
Zaykov, F., et al. Dissecting the role of protein phosphorylation: a chemical biology toolbox. Chemical Society Reviews, 2022. [Link]
-
CEM Corporation. Fmoc-Thr(PO(OBzl)OH)-OH. [Link]
-
Isidro-Llobet, A., et al. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 2019. [Link]
-
Cudic, M., & Plettenburg, O. A building block for PSGL-1 via Fmoc-assisted solid-phase peptide synthesis. Beilstein Journal of Organic Chemistry, 2009. [Link]
-
Attard, T. J., et al. Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. The Journal of Organic Chemistry, 2017. [Link]
-
Aapptec Peptides. Fmoc-Thr(HPO3Bzl)-OH. [Link]
-
Fields, G. B. Methods for Removing the Fmoc Group. In Methods in Molecular Biology, vol. 35. Humana Press, 1994. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Fmoc-D-Asp-OH: Key for Efficient Peptide Synthesis & Drug Discovery. [Link]
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Merck Millipore. Novabiochem® Enhanced specification Fmoc-amino acids. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nbinno.com [nbinno.com]
- 6. Fmoc-D-Thr(PO(OBzl)OH)-OH Novabiochem 937171-63-6 [sigmaaldrich.com]
- 7. Fmoc-D-Thr(PO(OBzl)OH)-OH [myskinrecipes.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Fmoc-Thr(PO(OBzl)OH)-OH Novabiochem 175291-56-2 [sigmaaldrich.com]
- 11. advancedchemtech.com [advancedchemtech.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. FMOC-D-THR(PO(OBZL)OH)-OH | 937171-63-6 [amp.chemicalbook.com]
- 14. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
